molecular formula C10H13ClFN B1450579 (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1466449-95-5

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1450579
M. Wt: 201.67 g/mol
InChI Key: STIGKSYKJSYOOT-PPHPATTJSA-N
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Description

This compound is a hydrochloride salt of an amine, specifically a tetrahydronaphthalen-1-amine derivative. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochloride salts are often used in pharmaceuticals to increase the stability of the active compound .


Chemical Reactions Analysis

The chemical reactions involving amines can be quite diverse, depending on the specific structure of the compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups .

Scientific Research Applications

  • Chemistry of Unsaturated Adamantane Derivatives

    • This compound could potentially be used in the synthesis of unsaturated adamantane derivatives .
    • The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • The methods of synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Pharmaceutical Applications

    • Compounds similar to “(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, such as ambroxol hydrochloride (AMB·HCl) and bromhexine hydrochloride (BMH·HCl), are widely used in the treatment of upper respiratory and bronchopulmonary diseases .
    • These compounds belong to the expectorant and mucokinetic group of drugs .
    • Their activities aim to facilitate the transport of bronchial secretion .
  • Synthesis of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

    • This compound could potentially be used in the synthesis of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .
    • The reaction involves adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
  • Adsorption of Tetracycline Hydrochloride

    • Similar compounds could potentially be used in the adsorption of tetracycline hydrochloride (TCH) in water .
    • This involves the preparation of a novel biochar from willow catkins (WC) by a two-step pyrolysis and KOH activation .
    • The effects of pyrolysis temperature and activator amount on adsorption capacity were investigated .
  • UV-Triggered Drug Release

    • Similar compounds could potentially be used in UV-triggered drug release systems .
    • This involves the use of mesoporous titanium nanoparticles (MTN) modified with functionalized UV-responsive ethylene imine polymer (PEI) .
    • The antibacterial effect of the drug-loaded MTN-PEI was investigated, showing that it could be controlled to release the drug and achieve a corresponding antibacterial effect by UV illumination for different lengths of time .
  • Precursor in the Synthesis of Ketamine

    • Similar compounds could potentially be used as a precursor in the synthesis of ketamine .
    • This product is intended for research and forensic applications .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIGKSYKJSYOOT-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

1466449-95-5
Record name (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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